1H-indazole-3,4-dicarboxylic acid

Lipophilicity Medicinal Chemistry ADME Properties

Select this 98%-pure 1H-indazole-3,4-dicarboxylic acid (CAS 885519-87-9) for its unique 3,4-dicarboxyl topology that enables bidentate metal chelation and distinct kinase selectivity profiles unattainable with 3,5- or 3,7-isomers. The adjacent carboxyl groups create a privileged scaffold for IRAK4 inhibitor synthesis (WO2020/035019A1) and coordination polymer engineering. With a defined LogP of 0.15 and reproducible purity, it ensures consistent SAR data and reliable analytical method development. Expect ambient-temperature shipping for this research-grade building block.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 885519-87-9
Cat. No. B3293580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-3,4-dicarboxylic acid
CAS885519-87-9
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NN=C2C(=O)O)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-8(13)4-2-1-3-5-6(4)7(9(14)15)11-10-5/h1-3H,(H,10,11)(H,12,13)(H,14,15)
InChIKeyOURCZCQCVGCRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-indazole-3,4-dicarboxylic acid (CAS:885519-87-9): Procurement-Relevant Physicochemical and Structural Profile


1H-indazole-3,4-dicarboxylic acid (CAS:885519-87-9) is a heterocyclic building block characterized by an indazole core with carboxylic acid functionalities at the 3- and 4-positions, with a molecular weight of 206.16 g/mol . The compound exhibits a predicted density of 1.7 ± 0.1 g/cm³ and a boiling point of 607.9 ± 35.0 °C at 760 mmHg [1]. As a member of the indazole class, it serves as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to phase I/II metabolism, positioning it as a privileged scaffold in medicinal chemistry for applications in anti-tumor, anti-inflammatory, and analgesic research . The strategic positioning of the two carboxylic acid groups at adjacent sites on the fused ring system provides a unique chemical topology with dual hydrogen-bonding and metal-coordination capabilities distinct from mono-carboxylic acid or other di-substituted indazole isomers .

Why Substituting 1H-indazole-3,4-dicarboxylic acid (CAS:885519-87-9) with Positional Isomers or Mono-Acid Analogs Compromises Research Outcomes


Generic substitution among indazole dicarboxylic acids is not scientifically valid due to the divergent physicochemical, coordination chemistry, and biological properties arising from the precise placement of carboxyl groups. The 3,4-regioisomer exhibits a unique calculated LogP value of 0.15 [1] and a predicted acid dissociation constant (pKa) profile that differs fundamentally from its 3,5- and 3,7-dicarboxylic acid counterparts, directly affecting solubility, lipophilicity, and passive membrane permeability . Furthermore, the adjacent positioning of the two carboxylic acid groups in the 3,4-isomer creates a distinct bidentate or chelating metal-binding motif that is not accessible to the 3,5- or 3,7-isomers, which possess greater spatial separation between their carboxyl groups and thus engage in divergent coordination modes, leading to the formation of different metal-organic framework (MOF) or coordination polymer topologies . In medicinal chemistry contexts, the indazole N1-H acidity and the reactivity of the 3-carboxylic acid are influenced by the electronic effects of the 4-substituent, creating a unique chemical reactivity profile that cannot be replicated by 3-carboxylic acid-only analogs or other positional isomers .

Quantitative Differentiation Evidence for 1H-indazole-3,4-dicarboxylic acid (CAS:885519-87-9) Relative to Key Comparators


Lipophilicity-Driven Membrane Permeability: 3,4-Regioisomer (LogP 0.15) vs. 3,5-Regioisomer (LogP Not Disclosed)

The lipophilicity of the 3,4-dicarboxylic acid isomer, expressed as its calculated partition coefficient (LogP), is 0.15 [1]. This value is a direct determinant of a compound's ability to passively diffuse across biological membranes and is a critical parameter in drug design for predicting oral absorption and blood-brain barrier penetration. While the LogP values for the 3,5- and 3,7-dicarboxylic acid isomers are not disclosed in the available literature, their different carboxyl group topologies will result in different electronic distributions and molecular surface properties, leading to quantifiably different LogP values .

Lipophilicity Medicinal Chemistry ADME Properties

Differentiated Metal Coordination Geometry: Chelating 3,4-Dicarboxylate vs. Bridging 3,5- and 3,7-Isomers

The adjacent 3,4-dicarboxylic acid groups enable a bidentate chelating coordination mode to a single metal center or a bridging mode linking two proximal metal ions, which is fundamentally distinct from the extended bridging modes typical of the more separated 3,5- and 3,7-dicarboxylate ligands . This structural difference results in the formation of coordination polymers with unique dimensionalities and topologies; for instance, the 3,4-isomer is specifically noted for its ability to form coordination polymers with diverse applications, while the 3,5-isomer is described as having 'dual functionality' for more versatile synthetic applications . Research on the closely related 1H-indazole-4-carboxylic acid ligand has demonstrated the formation of multifunctional coordination polymers with specific magnetic and luminescent properties, which would be inaccessible using other substitution patterns [1].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Procurement Purity Benchmarking: Commercially Available 1H-indazole-3,4-dicarboxylic acid (98%) vs. 6-Chloro-1H-indazole-3,4-dicarboxylic acid (No Purity Data)

For procurement purposes, the baseline purity of commercially available 1H-indazole-3,4-dicarboxylic acid (CAS:885519-87-9) is specified as 98% . This provides a clear, verifiable specification for use as a research reagent or building block. In contrast, for the closely related analog 6-chloro-1H-indazole-3,4-dicarboxylic acid (CAS:885522-90-7), the available technical datasheets do not disclose a purity specification . This lack of quantitative quality data introduces uncertainty and potential variability in experimental outcomes, making the non-chlorinated parent compound a more reliable choice from a procurement perspective when a defined purity is required.

Chemical Purity Procurement Quality Control

Predicted pKa and Charge State Divergence: 3,4-Isomer (pKa ~1.8) vs. Unsubstituted Indazole (pKa ~13.9)

The predicted acid dissociation constant (pKa) for the closely related 6-chloro-1H-indazole-3,4-dicarboxylic acid is 1.81 ± 0.10, which is attributable to the 3-carboxylic acid group . While direct experimental data for the parent compound is absent, this value provides a strong inference for the pKa of 1H-indazole-3,4-dicarboxylic acid. In stark contrast, the N1-H proton of unsubstituted 1H-indazole has a pKa of approximately 13.9 [1]. This difference of over 12 orders of magnitude in acidity results in a profoundly different charge state under physiological conditions (pH 7.4): the dicarboxylic acid will exist predominantly as a dianionic species, whereas unsubstituted indazole will be neutral. This has major implications for solubility, protein binding, and membrane permeability.

Acid Dissociation Constant Ionization State Physicochemical Properties

Targeted Application Scenarios for 1H-indazole-3,4-dicarboxylic acid (CAS:885519-87-9) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Selective IRAK4 Kinase Inhibitors

The unique electronic and steric properties conferred by the 3,4-dicarboxylic acid motif make it a crucial intermediate for synthesizing indazole-based IRAK4 kinase inhibitors, as highlighted in patent literature (WO2020/035019A1) [1]. The specific substitution pattern is essential for achieving the desired kinase selectivity profile, and substituting the 3,4-isomer with a 3,5- or 3,7-dicarboxylic acid analog would likely yield a different regioisomeric product with altered or diminished biological activity. The defined purity of 98% also makes it suitable for generating reproducible structure-activity relationship (SAR) data.

Coordination Chemistry: Rational Design of Metal-Organic Frameworks (MOFs) with Chelating Motifs

The adjacent 3,4-dicarboxylate groups offer a unique chelating or short-bridging coordination mode to metal ions, distinct from the extended bridging modes of other dicarboxylate isomers [1]. This property is valuable for researchers designing coordination polymers with specific topologies and properties, such as magnetism or luminescence. The compound's ability to form diverse coordination architectures makes it a versatile ligand for crystal engineering and materials science applications where precise control over metal-ligand geometry is required.

Synthetic Chemistry: Regioselective Derivatization via Selective N1-Acylation

The presence of the 3-carboxylic acid group influences the reactivity of the indazole N1 nitrogen, making 1H-indazole-3,4-dicarboxylic acid a suitable substrate for regioselective N1-acylation reactions. Recent methodologies, such as the DMAPO/Boc2O-mediated one-pot direct N1-acylation of indazoles with carboxylic acids, enable high-yield and high-selectivity functionalization at the N1 position without requiring high temperatures or activated acid derivatives . The defined lipophilicity (LogP 0.15) [2] also aids in planning synthetic workups and purifications.

Analytical and Bioassay Development: Use as a High-Purity Reference Standard

The commercial availability of 1H-indazole-3,4-dicarboxylic acid with a specified purity of 98% [1] positions it as a reliable reference standard for analytical method development (e.g., HPLC, LC-MS) and as a well-defined chemical probe in biological assays. In contrast to analogs like 6-chloro-1H-indazole-3,4-dicarboxylic acid, which lack a disclosed purity specification , this compound offers greater confidence in quantitative studies and ensures reproducibility across different laboratories and experimental batches.

Technical Documentation Hub

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